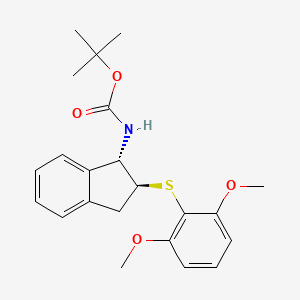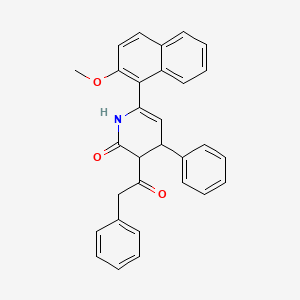
6-(2-methoxynaphthalen-1-yl)-4-phenyl-3-(2-phenylacetyl)-3,4-dihydro-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- is a complex organic compound that belongs to the class of pyridinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxy-naphthalenyl and phenyl groups can be done through substitution reactions using reagents like halides or organometallic compounds.
Acylation: The phenylacetyl group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic applications.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Involvement in specific biochemical pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone Derivatives: Compounds with similar pyridinone core structures.
Naphthalenyl Derivatives: Compounds with similar naphthalenyl substituents.
Phenylacetyl Derivatives: Compounds with similar phenylacetyl groups.
Uniqueness
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
81188-82-1 |
|---|---|
Fórmula molecular |
C30H25NO3 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
6-(2-methoxynaphthalen-1-yl)-4-phenyl-3-(2-phenylacetyl)-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C30H25NO3/c1-34-27-17-16-22-14-8-9-15-23(22)28(27)25-19-24(21-12-6-3-7-13-21)29(30(33)31-25)26(32)18-20-10-4-2-5-11-20/h2-17,19,24,29H,18H2,1H3,(H,31,33) |
Clave InChI |
BMEWGGXRGXCDEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=CC(C(C(=O)N3)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
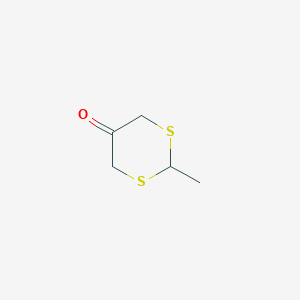
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
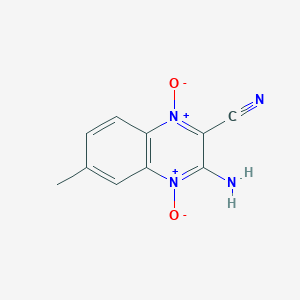
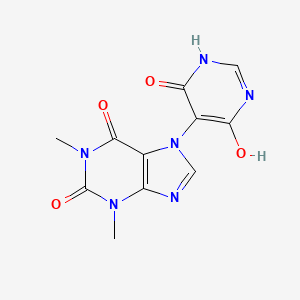
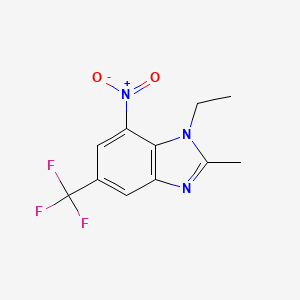
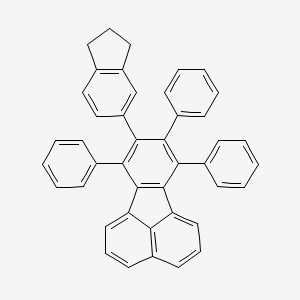
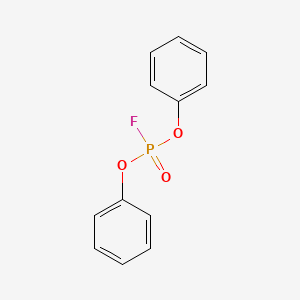
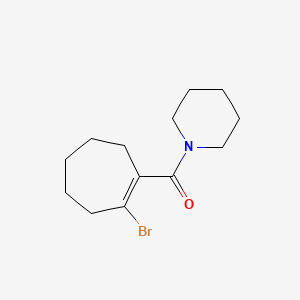
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
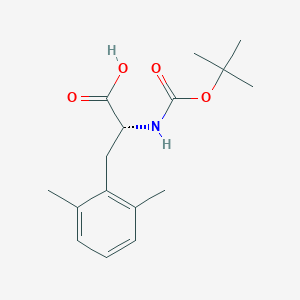
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
